molecular formula C10H12Cl3N B7944549 2-(3,5-dichlorophenyl)pyrrolidine;hydrochloride

2-(3,5-dichlorophenyl)pyrrolidine;hydrochloride

Cat. No.: B7944549
M. Wt: 252.6 g/mol
InChI Key: NBJQJRRBSATEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dichlorophenyl)pyrrolidine Hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 3,5-dichlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dichlorophenyl)pyrrolidine Hydrochloride typically involves the reaction of 3,5-dichlorobenzaldehyde with pyrrolidine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization .

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols.

Major Products Formed:

Scientific Research Applications

2-(3,5-Dichlorophenyl)pyrrolidine Hydrochloride is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)pyrrolidine Hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • 2-(3,5-Dichlorophenyl)pyrrolidine
  • 2-(3,5-Dichlorophenyl)pyrrolidine-2,5-dione
  • 2-(3,5-Dichlorophenyl)pyrrolidine-2-one

Comparison: 2-(3,5-Dichlorophenyl)pyrrolidine Hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability compared to its non-salt counterparts. This makes it more suitable for certain applications, particularly in medicinal chemistry where solubility and stability are crucial .

Properties

IUPAC Name

2-(3,5-dichlorophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N.ClH/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10;/h4-6,10,13H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJQJRRBSATEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC(=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.